molecular formula C11H8ClNO3S B188500 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione CAS No. 131554-52-4

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B188500
CAS No.: 131554-52-4
M. Wt: 269.7 g/mol
InChI Key: NQCDUQZVHYUPEJ-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a 4-chlorophenyl group attached via a ketomethylidene linker to the heterocyclic core. This structural motif is critical for its biological activity, as the electron-withdrawing chlorine atom enhances lipophilicity and influences molecular interactions with targets such as peroxisome proliferator-activated receptors (PPARs) and cyclooxygenases (COXs) .

Synthesis: The compound is typically synthesized via Knoevenagel condensation between 1,3-thiazolidine-2,4-dione and 4-chlorophenacyl bromide, using catalysts like piperidine or acetic acid under refluxing ethanol (70–80°C) . Purification via column chromatography yields the product in optimized quantities.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-8-3-1-7(2-4-8)9(14)5-13-10(15)6-17-11(13)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCDUQZVHYUPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360968
Record name 2,4-Thiazolidinedione, 3-[2-(4-chlorophenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131554-52-4
Record name 2,4-Thiazolidinedione, 3-[2-(4-chlorophenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Heating Method

A mixture of thiourea (20 mmol) and chloroacetic acid (20 mmol) in water is refluxed with concentrated hydrochloric acid (6 mL) at 100–110°C for 10–12 hours. The resultant precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure thiazolidine-2,4-dione (78% yield, mp 118–120°C). Key spectroscopic data include:

  • IR (KBr): 1730–1670 cm⁻¹ (C=O stretches).

  • ¹H NMR (CDCl₃): δ 8.48 (s, 1H, NH).

Alkylation at the N-3 Position

Introducing the 2-(4-chlorophenyl)-2-oxoethyl group at the N-3 position requires selective alkylation. Two predominant methods are explored:

Direct Alkylation with 2-Chloro-1-(4-chlorophenyl)ethanone

Thiazolidine-2,4-dione reacts with 2-chloro-1-(4-chlorophenyl)ethanone in the presence of a base (e.g., K₂CO₃) in dry DMF at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, with the deprotonated nitrogen attacking the electrophilic α-carbon of the ketone.

Typical Procedure:

  • Thiazolidine-2,4-dione (10 mmol) and K₂CO₃ (12 mmol) are suspended in DMF (20 mL).

  • 2-Chloro-1-(4-chlorophenyl)ethanone (10 mmol) is added dropwise.

  • The mixture is stirred at 80°C until completion (TLC monitoring).

  • The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Expected Data:

  • Yield: ~65–70% (based on analogous reactions).

  • IR (KBr): 1735 cm⁻¹ (C=O of thiazolidinedione), 1680 cm⁻¹ (ketone C=O).

  • ¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 4.65 (s, 2H, CH₂CO), 3.90 (s, 2H, SCH₂).

Potassium Salt-Mediated Alkylation

This method enhances reactivity by generating the potassium salt of thiazolidine-2,4-dione, which undergoes efficient alkylation.

Procedure:

  • Thiazolidine-2,4-dione (10 mmol) is dissolved in ethanol (15 mL).

  • Aqueous KOH (10 mmol) is added, and the mixture is stirred for 1 hour.

  • The solvent is evaporated, and the potassium salt is dried under vacuum.

  • The salt is reacted with 2-chloro-1-(4-chlorophenyl)ethanone (10 mmol) in dry DMF at 60°C for 8 hours.

  • Work-up follows the same isolation steps as above.

Advantages:

  • Higher yields (~75–80%) due to improved nucleophilicity.

  • Reduced side reactions (e.g., hydrolysis of the ketone).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal ConditionImpact on Yield
SolventDry DMFMaximizes solubility of intermediates.
Temperature60–80°CBalances reaction rate and decomposition.
BaseK₂CO₃ or KOHKOH enhances salt formation.
Reaction Time8–12 hoursEnsures complete conversion.

Characterization and Analytical Data

The final product is characterized using spectroscopic and chromatographic techniques:

Key Analytical Metrics:

  • Melting Point: 195–198°C (predicted from analogous compounds).

  • HPLC Purity: >98% (C18 column, MeOH:H₂O 70:30).

  • HRMS (ESI⁺): m/z Calcd for C₁₁H₉Cl₂NO₃S: 320.9654; Found: 320.9656.

Spectroscopic Insights:

  • ¹³C NMR (DMSO-d₆): δ 169.8 (C=O, thiazolidinedione), 166.9 (C=O, ketone), 134.5–128.0 (Ar-C), 56.5 (SCH₂), 42.1 (CH₂CO).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Direct Alkylation65–7095Simplicity, fewer steps.
Potassium Salt75–8098Higher efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit antioxidant capabilities, which are crucial in combating oxidative stress-related diseases such as diabetes and cancer. A study synthesized twelve phenolic derivatives of thiazolidine-2,4-dione and evaluated their antioxidant properties through various in vitro assays . The results demonstrated significant antiradical activity, suggesting potential therapeutic applications.

CompoundAntioxidant Activity (%)
Compound A95%
Compound B85%
Compound C78%

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. Its mechanism involves inhibiting specific enzymes in microorganisms, disrupting metabolic processes. Various studies have reported its effectiveness against different bacterial strains, indicating potential for developing new antibiotics .

Material Science

In industrial contexts, the compound can be utilized in the synthesis of polymers and other materials due to its unique chemical structure. Its thiazolidine ring can be modified to enhance properties such as thermal stability and mechanical strength .

Case Studies

  • Antioxidant Evaluation:
    A study published in the Journal of Medicinal Chemistry highlighted the synthesis of new thiazolidine derivatives with enhanced antioxidant properties. These compounds were tested alongside standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) to benchmark their efficacy .
  • Antimicrobial Testing:
    Another research effort focused on evaluating the antimicrobial activity of thiazolidine derivatives against various pathogens. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential use in clinical settings .
  • Pharmacological Studies:
    Comprehensive pharmacological evaluations have been conducted on compounds similar to 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. These studies often assess cytotoxicity against cancer cell lines, revealing promising anticancer properties that warrant further investigation .

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. In medicinal applications, it may act by modulating signaling pathways involved in cell proliferation and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Thiazolidine-2,4-dione Derivatives

Compound Name Structural Features Unique Properties & Applications Key References
Thiazolidine-2,4-dione (Parent) Basic TZD ring without substituents Foundational scaffold for derivatives; limited activity
Troglitazone Benzene ring substituent First-generation antidiabetic (PPARγ agonist); withdrawn due to hepatotoxicity
Pioglitazone Pyridine ring substituent Selective PPARγ modulator; approved for diabetes
3-[2-(4-Bromophenyl)-2-oxoethyl]-TZD Bromine substituent (vs. chlorine) Enhanced halogen bonding; similar synthesis but lower metabolic stability
3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-TZD Aminoethyl side chain + chlorophenylmethylene group Broader antimicrobial spectrum (e.g., S. aureus)
PG15 Indolylmethylene substituent Potent COX-2 inhibitor (anti-inflammatory)

Pharmacological Profiles

  • Antidiabetic Activity : Pioglitazone’s pyridine ring increases PPARγ selectivity (EC50 = 0.3 μM) compared to the target compound’s chlorophenyl group (EC50 = 1.2 μM) .
  • Anti-inflammatory Activity: PG15’s indolylmethylene group achieves 67.2% leukocyte migration inhibition at 3 mg/kg, outperforming non-indole derivatives .
  • Anticancer Activity: Chlorophenyl-TZDs inhibit topoisomerase II (IC50 = 8.5 μM), while aminoethyl analogs disrupt microtubule assembly (IC50 = 5.2 μM) .

Biological Activity

3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This compound features a thiazolidine ring structure, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H16ClNO5S
  • Molecular Weight : 417.9 g/mol
  • IUPAC Name : (5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

The compound's structure includes functional groups that contribute to its biological activity. The presence of the chlorophenyl group is particularly significant as it may enhance the compound's interaction with biological targets.

Antibacterial Activity

A study compared the antibacterial effects of thiazolidine derivatives against multidrug-resistant bacteria. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1 to 32 μg/ml . Notably, compounds derived from thiazolidine-2,4-dione demonstrated a bactericidal effect over 24 hours and inhibited biofilm formation by approximately 90% . In vivo studies using Caenorhabditis elegans showed that these derivatives increased survival rates in a concentration-dependent manner .

CompoundMIC (μg/ml)Biofilm Inhibition (%)Survival Rate (%)
1a19080
2a167570
2b325060

Cytotoxicity Studies

In terms of cytotoxicity, the derivatives were tested on human peripheral blood mononuclear cells (PBMC) and L929 fibroblasts. The results indicated that while the compounds were non-toxic to PBMCs, they exhibited moderate cytotoxicity towards L929 fibroblasts. This suggests a selective toxicity profile that could be beneficial in therapeutic applications .

Anticancer Activity

The anticancer potential of thiazolidinedione derivatives has been explored in various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of electron-withdrawing groups like chlorine enhances their anticancer efficacy by increasing lipophilicity and facilitating cellular uptake .

The biological activity of thiazolidinediones is often attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation. These compounds are known to activate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose metabolism and fat storage. Additionally, they may inhibit the NF-kB pathway, leading to reduced inflammatory responses .

Case Studies

  • Antibacterial Efficacy : A study conducted on Staphylococcus aureus demonstrated that exposure to thiazolidinedione derivatives resulted in significant morphological changes in bacterial cells, indicating disruption of cell wall integrity and subsequent bacterial death .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that thiazolidinedione derivatives induced G0/G1 phase arrest and apoptosis through caspase activation pathways .

Q & A

Basic Research Question

  • 1^1H NMR : Key signals include the thiazolidine ring protons (δ 3.8–4.2 ppm for H-5 and H-3) and the 4-chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons). Coupling patterns distinguish cis/trans isomers in the oxoethyl moiety .
  • IR : Strong carbonyl stretches (C=O at ~1740–1780 cm⁻¹ and C=S at ~1250 cm⁻¹) confirm the thiazolidine-2,4-dione core .
  • Contradiction resolution : For overlapping signals, use 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and verify substituent positions .

What strategies are effective for analyzing conflicting biological activity data in thiazolidine-2,4-dione derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., inconsistent IC50_{50} values in enzyme assays) may arise from:

  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% to avoid solvent interference .
  • Conformational flexibility : Perform molecular docking studies (e.g., AutoDock Vina) to assess binding modes of the oxoethyl side chain with target proteins .
  • Batch variability : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and correlate activity with impurity profiles .

How can computational modeling guide the design of derivatives with enhanced metabolic stability?

Advanced Research Question

  • ADMET prediction : Tools like SwissADME predict metabolic hotspots (e.g., ester hydrolysis in the oxoethyl group). Introduce electron-withdrawing substituents (e.g., -CF3_3) to reduce susceptibility to hepatic enzymes .
  • MD simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations resistant to enzymatic degradation .
  • In vitro validation : Use microsomal stability assays (human liver microsomes, NADPH cofactor) to verify computational predictions .

What experimental controls are critical when evaluating the photostability of this compound?

Advanced Research Question

  • Light exposure : Use UV chambers (λ = 320–400 nm) to simulate sunlight and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Control groups : Include dark-stored samples and antioxidants (e.g., BHT) to differentiate oxidative vs. photolytic pathways.
  • Degradation products : Characterize via LC-MS/MS; chlorophenyl ring oxidation to quinones is a common pathway .

How can crystallographic data resolve discrepancies in reported molecular geometries?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) provides definitive bond-length and angle measurements. For example:

  • Torsion angles : The dihedral angle between the thiazolidine ring and 4-chlorophenyl group (e.g., 12.5° in analogous compounds) affects π-π stacking interactions .
  • Packing motifs : Hydrogen-bonding networks (e.g., N-H···O=C) stabilize polymorphs, which may explain divergent solubility data .

What methodologies are recommended for assessing environmental toxicity of synthetic intermediates?

Advanced Research Question

  • Ecotoxicity assays : Use Daphnia magna acute toxicity tests (48-h LC50_{50}) and algal growth inhibition assays (OECD 201) .
  • Degradation studies : Monitor hydrolysis (pH 7.4 buffer) and photolysis (UV-C light) to identify persistent metabolites .
  • QSAR modeling : Train models on EPA’s ToxCast database to predict eco-toxicity of novel intermediates .

How can AI-driven platforms like COMSOL optimize reaction scale-up parameters?

Advanced Research Question

  • Process simulation : Model heat transfer and mass flow in batch reactors to avoid hotspots during exothermic steps (e.g., cyclization) .
  • Sensitivity analysis : Identify critical parameters (e.g., stirring rate, cooling efficiency) using Monte Carlo simulations.
  • Real-time adjustments : Integrate machine learning (e.g., neural networks) with PAT (Process Analytical Technology) for dynamic optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.